1-(2-iso-Propoxyphenyl)-1-cyclopropyl ethanol
Description
1-(2-iso-Propoxyphenyl)-1-cyclopropyl ethanol is a cyclopropyl-substituted ethanol derivative featuring an iso-propoxy group at the 2-position of the phenyl ring.
Properties
IUPAC Name |
1-cyclopropyl-1-(2-propan-2-yloxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-10(2)16-13-7-5-4-6-12(13)14(3,15)11-8-9-11/h4-7,10-11,15H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAVTUCUZKLSIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(C)(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-iso-Propoxyphenyl)-1-cyclopropyl ethanol typically involves the reaction of 2-iso-propoxyphenyl magnesium bromide with cyclopropylcarbinol under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The mixture is then subjected to reflux conditions to ensure complete reaction, followed by purification steps such as distillation or recrystallization to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of 1-(2-iso-Propoxyphenyl)-1-cyclopropyl ethanol may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-iso-Propoxyphenyl)-1-cyclopropyl ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(2-iso-Propoxyphenyl)-1-cyclopropyl ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-iso-Propoxyphenyl)-1-cyclopropyl ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
The compound belongs to a class of cyclopropyl aryl alcohols, where structural variations primarily occur in the substituents on the phenyl ring. Below is a detailed comparison with key analogs:
Structural and Chemical Properties
Table 1: Structural Comparison
*Estimated molecular weight based on C₁₄H₁₈O₂ (similar to ).
Key Observations :
- Substituent Effects : The iso-propoxy group in the target compound introduces steric hindrance and moderate hydrophobicity compared to smaller substituents like methyl or chloro. Chloro and fluoro groups may enhance metabolic stability but reduce bioavailability .
Commercial and Regulatory Status
Biological Activity
1-(2-iso-Propoxyphenyl)-1-cyclopropyl ethanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula: C15H22O2
- CAS Number: Not specifically listed but can be referenced through chemical databases.
- Structural Features: The compound features a cyclopropyl group attached to an iso-propoxyphenyl moiety, which may influence its interaction with biological targets.
The biological activity of 1-(2-iso-Propoxyphenyl)-1-cyclopropyl ethanol is attributed to several mechanisms:
- Enzyme Inhibition: The compound may interact with enzymes involved in metabolic pathways, potentially modulating their activity.
- Antioxidant Properties: Similar compounds have demonstrated antioxidant capabilities, suggesting that this compound could protect against oxidative stress.
- Antimicrobial Activity: Preliminary studies indicate potential antimicrobial effects, warranting further investigation.
Antioxidant Activity
Research has shown that compounds with similar structures exhibit significant antioxidant properties. The antioxidant capacity of 1-(2-iso-Propoxyphenyl)-1-cyclopropyl ethanol was evaluated using various assays:
| Assay Type | Methodology | Result |
|---|---|---|
| DPPH | Measure absorbance at 517 nm | High scavenging activity observed |
| ABTS | Measure absorbance at 734 nm | Significant inhibition percentage noted |
These results indicate the compound's potential to neutralize free radicals effectively.
Antimicrobial Activity
Studies on structurally related phenolic compounds revealed promising antibacterial effects. For instance, extracts containing similar methoxy-substituted phenols showed activity against various pathogens. The minimum inhibitory concentration (MIC) of related compounds ranged from 40 to 50 µg/mL against common bacterial strains.
Antioxidant Potential Evaluation
A study focused on evaluating the antioxidant capacity of phenolic compounds, including those structurally similar to 1-(2-iso-Propoxyphenyl)-1-cyclopropyl ethanol. This study utilized in vitro assays and molecular docking simulations to assess interactions with key biological targets such as DNA gyrase, revealing strong binding affinities indicative of potential therapeutic uses.
Cytotoxicity Assessment
In vitro tests on breast cancer cell lines (MCF-7) demonstrated that certain derivatives exhibited cytotoxic effects. The MTT assay was employed to determine cell viability post-treatment, showing a significant reduction in cell viability at higher concentrations of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
